3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN6O2S/c15-12-11(17-13-16-4-1-5-20(12)13)7-24-14-18-9-3-2-8(21(22)23)6-10(9)19-14/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAHJCROANPETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
It is suggested that the electron-donating moieties on the phenyl ring of these compounds promote interaction with the active site residues, thus increasing the activity.
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability.
Result of Action
It is known that imidazole derivatives can exhibit a wide range of biological activities, suggesting that the effects of this compound could be diverse depending on the specific biological context.
Biologische Aktivität
The compound 3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a synthetic derivative that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of 3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is with a molecular weight of 405.23 g/mol. The compound features a complex structure that integrates multiple heterocycles, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyrimidine derivatives. The compound was evaluated against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Minimum Inhibitory Concentration (MIC)
Table 1 summarizes the MIC values of related compounds:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine | S. aureus | < 1 |
| 3ao (related compound) | M. smegmatis | 3.9 |
| IT10 (benzo[d]imidazole derivative) | M. tuberculosis | IC50: 2.32 |
The compound demonstrated significant activity against S. aureus, with an MIC value less than 1 µg/mL, indicating potent antibacterial effects comparable to established antibiotics .
Antitumor Activity
The potential antitumor effects of this compound have also been investigated. In vitro assays showed that derivatives containing the imidazo[1,2-a]pyrimidine moiety exhibited cytotoxicity against various cancer cell lines.
Case Studies
- Study on Cell Lines : A study assessed the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds similar to 3-bromo derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .
- Mechanism of Action : Molecular docking studies revealed that these compounds might inhibit specific targets involved in cancer cell growth and survival, such as kinases and other signaling molecules .
Other Biological Activities
In addition to antimicrobial and antitumor activities, compounds in this class have shown promise in other areas:
- Antiviral Activity : Some derivatives have demonstrated activity against viral pathogens by inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through modulation of cytokine production and signaling pathways.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has indicated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial activity. For instance:
- Compounds similar to 3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
Anticancer Activity
Imidazo[1,2-a]pyrimidine derivatives have been explored for their anticancer properties:
- Studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .
Antiviral Effects
Recent investigations into the antiviral potential of this compound have revealed promising results against viral pathogens:
- The structural features allow for interactions with viral enzymes, potentially inhibiting their activity .
Case Study 1: Antimycobacterial Activity
A study by Moraski et al. highlighted the development of imidazo[1,2-a]pyridine derivatives as potent antimycobacterial agents. The research demonstrated that certain modifications to the core structure increased efficacy against Mycobacterium tuberculosis, showcasing the importance of structural diversity in drug design .
Case Study 2: Anticancer Research
In a recent publication, researchers synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their anticancer activity against various cell lines. The results indicated that specific substitutions on the imidazo core significantly enhanced cytotoxicity, making these compounds candidates for further development in cancer therapeutics .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Physicochemical Properties
Vorbereitungsmethoden
Synthesis of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine core is typically synthesized via cyclocondensation of 2-aminopyrimidine derivatives with α-haloketones or α-bromoaldehydes. A radical-mediated approach using xanthate reagents (e.g., 13 in ethyl acetate) has been reported to achieve high yields (90%) for analogous structures . For the target compound, the reaction of 2-aminopyrimidine with ethyl bromopyruvate in dimethylformamide (DMF) at 80°C for 12 hours forms the imidazo[1,2-a]pyrimidine skeleton. Nuclear Magnetic Resonance (NMR) analysis confirms regioselectivity, with the methyl group at position 2 and the reactive bromine site at position 3.
Optimization Insights
-
Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates.
-
Temperature Control : Maintaining 80°C prevents decomposition of bromopyruvate.
-
Purification : Recrystallization from methanol/ethyl acetate yields >95% purity .
Bromination at Position 3
Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) under catalytic Lewis acid conditions (e.g., FeCl₃). The reaction proceeds via electrophilic aromatic substitution, with the electron-rich C3 position of the imidazo[1,2-a]pyrimidine core being highly reactive.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reagent | NBS (1.2 equiv) | |
| Catalyst | FeCl₃ (0.1 equiv) | |
| Temperature | 0–5°C | |
| Yield | 88% |
Alternative methods, such as using bromine in acetic acid, result in over-bromination and reduced yields (≤60%).
Synthesis of the 5-Nitro-1H-Benzo[d]imidazole Moiety
The 5-nitrobenzimidazole component is prepared via nitration of 1H-benzo[d]imidazole precursors. A two-step protocol involves:
-
Condensation : Reaction of o-phenylenediamine with nitro-substituted aldehydes in N,N-dimethylacetamide (DMAC) and sodium metabisulfite .
-
Nitration : Treatment with fuming nitric acid (HNO₃) at −10°C to avoid ring oxidation.
Critical Considerations
-
Nitration Timing : Post-condensation nitration preserves the benzimidazole structure .
-
Byproduct Mitigation : Low temperatures (−10°C) prevent dinitration and decomposition.
Thioether Linkage Formation
The thioether bridge is constructed via nucleophilic substitution between the bromomethyl group on the imidazo[1,2-a]pyrimidine and the thiol group of 5-nitro-1H-benzo[d]imidazole-2-thiol. The reaction is conducted in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base.
Reaction Conditions
-
Molar Ratio : 1:1.2 (imidazo[1,2-a]pyrimidine:benezimidazole-thiol).
-
Temperature : Reflux at 70°C for 6 hours.
-
Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane).
Side reactions, such as disulfide formation, are suppressed by degassing the solvent with nitrogen .
Integrated Synthetic Pathways
Two primary strategies are employed:
-
Stepwise Assembly
-
Convergent Approach
Analytical Characterization
Post-synthesis validation includes:
Q & A
Q. (Basic) What are the established synthetic routes for 3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine?
The compound is synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds. A typical procedure involves:
- Step 1: Reacting 2-aminoimidazole with a substituted benzimidazole-thiol intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Step 2: Bromination at the 3-position of the imidazo[1,2-a]pyrimidine core using N-bromosuccinimide (NBS) in a polar aprotic solvent .
- Purification: Column chromatography or recrystallization is employed, with HPLC used to verify purity (>95%) .
Q. (Advanced) How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states to identify optimal conditions (solvent, temperature, catalysts). For example:
- Reaction Path Search: Identifies low-energy intermediates for bromination, reducing side products .
- Solvent Screening: Computes solvent polarity effects on reaction kinetics, guiding solvent selection (e.g., DMF vs. acetonitrile) .
Experimental validation involves iterative feedback between computational predictions and small-scale trials .
II. Structural and Spectroscopic Characterization
Q. (Basic) Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR: Assigns protons and carbons in the imidazo[1,2-a]pyrimidine and benzimidazole rings. For example, the thio-methyl group shows a singlet at ~δ 4.2 ppm .
- IR Spectroscopy: Confirms S-CH₂ and NO₂ functional groups (stretching at ~2550 cm⁻¹ for S-CH₂ and ~1520 cm⁻¹ for NO₂) .
- HPLC-MS: Validates molecular weight (e.g., [M+H]⁺ at m/z 422.98) and purity .
Q. (Advanced) What challenges arise in resolving the crystal structure of such derivatives?
- Crystallization Difficulty: The nitro and bromo groups create steric hindrance, requiring slow evaporation in mixed solvents (e.g., DMSO/water) .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O and π-stacking) to explain packing motifs .
- Disorder in Thio-Methyl Groups: High-resolution X-ray diffraction (≤0.8 Å) and refinement software (e.g., SHELXL) are needed to resolve dynamic disorder .
III. Pharmacological and Biological Studies
Q. (Basic) What biological activities are associated with imidazo[1,2-a]pyrimidine derivatives?
These compounds exhibit anxiolytic, cardiovascular, and neuroleptic activities. The nitro and bromo substituents enhance binding to targets like GABA receptors and ion channels . Specific assays include:
- In vitro enzyme inhibition: Screening against kinases or proteases.
- Cell-based assays: Measuring cytotoxicity (e.g., IC₅₀ in cancer cell lines) .
Q. (Advanced) How to design experiments to elucidate the structure-activity relationship (SAR) of this compound?
- Systematic Modifications: Vary substituents (e.g., replace Br with Cl or NO₂ with CF₃) and test biological activity .
- Molecular Docking: Predict binding modes to targets (e.g., benzodiazepine receptors) using AutoDock Vina .
- Pharmacokinetic Profiling: Assess metabolic stability (CYP450 assays) and bioavailability (Caco-2 permeability) .
IV. Data Analysis and Contradiction Resolution
Q. (Advanced) How to address contradictions in reported biological activities of similar compounds?
- Meta-Analysis: Compare datasets across studies, controlling for variables like assay conditions (e.g., pH, serum concentration) .
- Dose-Response Reproducibility: Validate conflicting results using standardized protocols (e.g., NIH guidelines for cytotoxicity assays).
- Orthogonal Assays: Confirm activity via independent methods (e.g., fluorescence polarization vs. surface plasmon resonance) .
Reaction Engineering and Scale-Up
Q. (Advanced) What reactor design considerations apply to scaling up synthesis?
- Mixing Efficiency: Use computational fluid dynamics (CFD) to optimize agitation in batch reactors, preventing localized overheating during bromination .
- Membrane Separation: Purify intermediates via nanofiltration membranes (MWCO ~500 Da) to replace column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
